

Investigating the synergistic effects of Demethylregelin with cisplatin in lung cancer models

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Compound of Interest

Compound Name: Demethylregelin

Cat. No.: B13393733

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No Research Data Found for "Demethylregelin" in Lung Cancer Models

A comprehensive search of scientific literature and databases has revealed no available experimental data on the synergistic effects of a compound named "**Demethylregelin**" with cisplatin in lung cancer models. Further investigation into chemical databases confirms the existence of "**Demethylregelin**" as a chemical entity, but lacks any associated biological or therapeutic information.

Given the absence of data for the specified topic, this guide will instead provide a comparative analysis of two well-researched DNA methyltransferase inhibitors (DNMTis), Decitabine (DAC) and Azacitidine (AZA), and their synergistic effects with cisplatin in lung cancer models. This alternative focus aligns with the likely therapeutic class of "**Demethylregelin**" and addresses the core interest in combining demethylating agents with platinum-based chemotherapy for lung cancer.

Comparison Guide: Synergistic Effects of Decitabine and Azacitidine with Cisplatin in Lung Cancer Models

This guide provides a comparative overview of the pre-clinical evidence for the combination of Decitabine or Azacitidine with cisplatin in treating lung cancer.

Quantitative Data on Synergistic Effects

The combination of DNMTis with cisplatin has been shown to enhance the cytotoxic effects of cisplatin in non-small cell lung cancer (NSCLC) cells, particularly in cisplatin-resistant cell lines.

Table 1: In Vitro Synergism of DNMTis and Cisplatin in NSCLC Cell Lines

Cell Line	DNMTi	Cisplatin Concentration	Effect of Combination	Key Findings
A549/DDP (Cisplatin-Resistant)	5-aza-2'-deoxycytidine (Decitabine)	Not specified	Reversal of drug resistance	Low-dose Decitabine combined with Trichostatin A (TSA) restored cisplatin sensitivity.[1][2]
Cisplatin-Resistant Lung Cancer Cells	Azacitidine (AZA)	Not specified	Increased apoptosis	Co-administration of AZA and cisplatin significantly enhanced apoptosis.[1]
A549 and HTB56 (NSCLC)	5-azacytidine (Azacitidine)	Varies	Strong synergistic activity	Low doses of AZA were synergistic with cisplatin in reducing cell viability and colony formation. [3]
A549R (Pemetrexed/Cisplatin-Resistant)	Decitabine	Varies	Increased cytotoxicity	Decitabine sensitized resistant cells to pemetrexed, a common combination partner for cisplatin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Lung cancer cells (e.g., A549, HTB56) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with varying concentrations of Decitabine or Azacitidine alone, cisplatin alone, or the combination of both for 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** Cells are treated with the respective drugs (single agents or combination) for a specified period (e.g., 48 hours).
- **Cell Harvesting:** Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
- **Staining:** 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

Colony Formation Assay

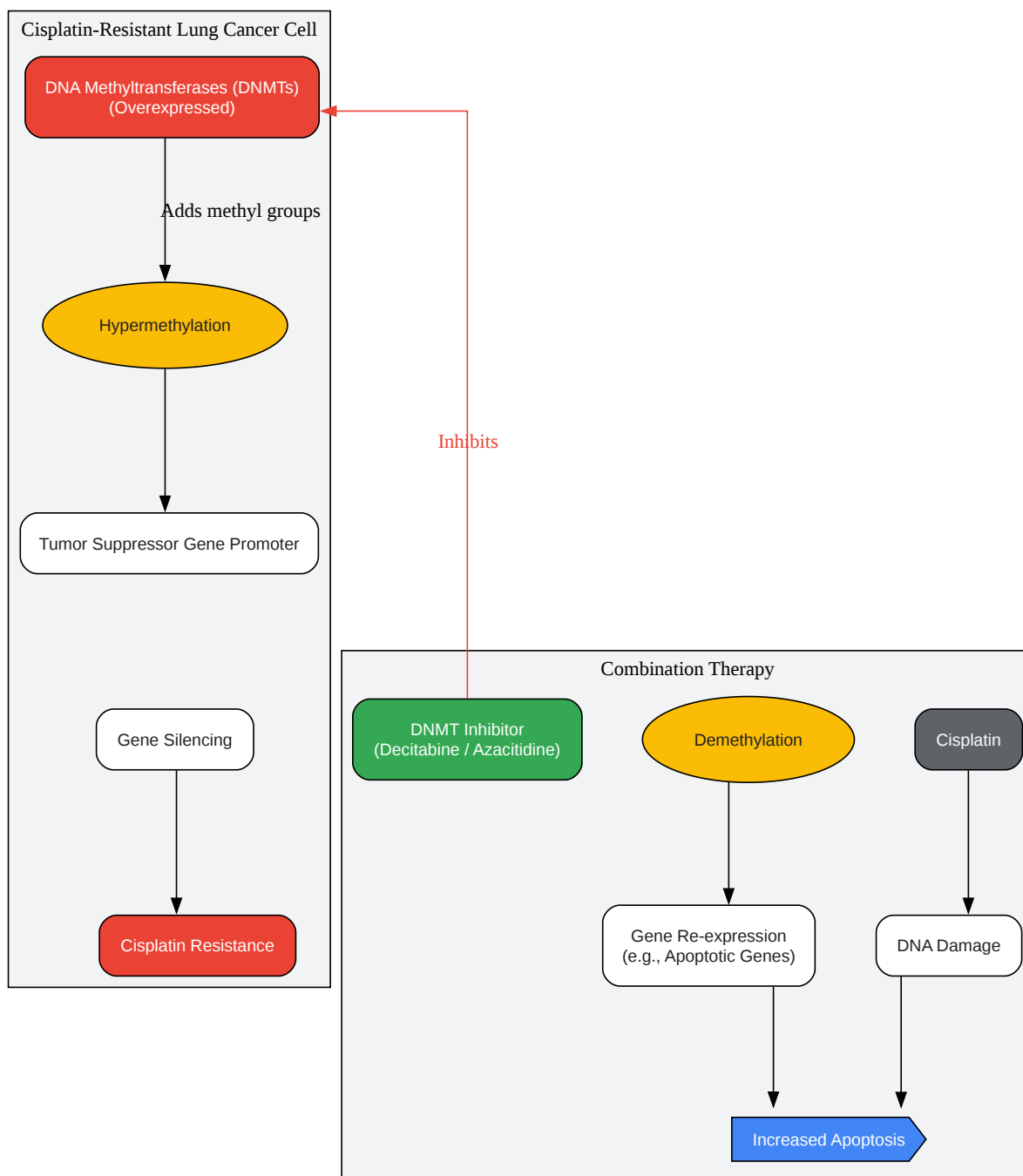
- **Cell Seeding:** A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.
- **Drug Exposure:** Cells are exposed to low doses of the DNMTi and/or cisplatin for 24 hours.
- **Colony Growth:** The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
- **Staining and Counting:** The colonies are fixed with methanol and stained with crystal violet. The number of colonies (containing >50 cells) is counted.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of DNMTis and cisplatin is primarily attributed to the ability of DNMTis to reverse epigenetic silencing of genes that sensitize cancer cells to cisplatin-induced DNA damage and apoptosis.

Mechanism of Action: Reversing Cisplatin Resistance

Cisplatin resistance in lung cancer is often associated with the hypermethylation of promoter regions of tumor suppressor genes and genes involved in apoptosis and DNA repair.^{[1][2]} This methylation leads to their silencing. DNMTis, such as Decitabine and Azacitidine, inhibit DNA methyltransferases, leading to the demethylation and re-expression of these silenced genes. This can restore the sensitivity of cancer cells to cisplatin.

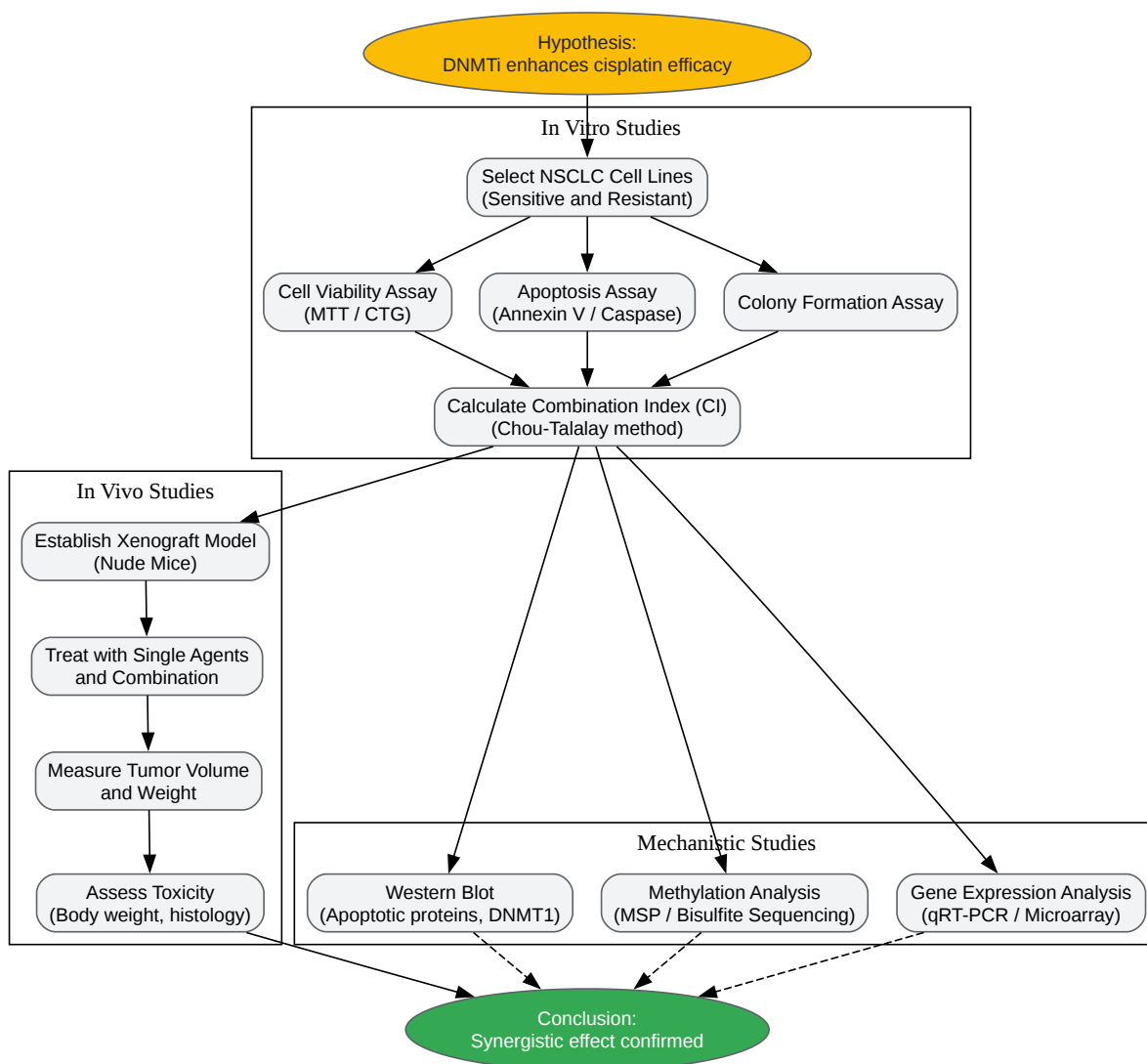


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Caption: Mechanism of DNMT inhibitors overcoming cisplatin resistance.

Experimental Workflow for Investigating Synergy

The following workflow outlines a typical pre-clinical study to evaluate the synergistic effects of a DNMTi with cisplatin.



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Caption: A typical workflow for pre-clinical investigation of drug synergy.

In conclusion, while no data exists for "**Demethylregelin**," the available evidence for Decitabine and Azacitidine strongly supports the rationale of combining DNA methyltransferase inhibitors with cisplatin to overcome resistance and enhance therapeutic efficacy in lung cancer models. Further clinical investigation is warranted to translate these pre-clinical findings into patient benefits.

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